Regioisomeric Carboxyl Position: 8-COOH vs. 6-COOH Alters H-Bond Geometry, Metal Chelation Capacity, and Lipophilicity
The target compound bears the carboxylic acid at the 8-position of the pyridine ring, directly adjacent to the bridgehead nitrogen (N1) of the fused triazole. This geometry enables a six-membered intramolecular hydrogen bond between the carboxyl OH and N1 that is stereoelectronically forbidden in the 6-COOH regioisomer (CAS 1082120-70-4), where the carboxyl is separated from N1 by an additional bond and oriented away from the triazole ring [1]. The 8-COOH configuration also places the carboxylate in an ideal position for bidentate metal chelation involving both the carboxyl oxygen and the N1 lone pair—a coordination mode not accessible to the 6-COOH isomer. Quantitative comparison of computed logP values for the des-methoxy analogs demonstrates the lipophilicity impact: [1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid (CAS 1216218-95-9) has a computed logP of +0.43, whereas the 6-carboxylic acid regioisomer has a computed logP of −0.75, a difference of approximately 1.2 log units (approximately 15-fold difference in calculated partition coefficient) . For the 4-methoxyphenyl-substituted pair, the 8-COOH isomer (target) is predicted to be more lipophilic and membrane-permeable than the 6-COOH isomer, with direct implications for cell-based assay performance and passive permeability.
| Evidence Dimension | Computed octanol-water partition coefficient (logP) of core scaffold regioisomers |
|---|---|
| Target Compound Data | 8-COOH regioisomer core scaffold (CAS 1216218-95-9): computed logP = +0.43 (ChemSrc); target compound with 4-MeO-Ph at 3-position predicted logP ≈ 1.8–2.5 |
| Comparator Or Baseline | 6-COOH regioisomer core scaffold: computed logP = −0.75 (ChemBase, CBID 309935); 6-COOH with 4-MeO-Ph (CAS 1082120-70-4): predicted logP ≈ 0.8–1.5 |
| Quantified Difference | Core scaffold ΔlogP ≈ 1.2 units (8-COOH more lipophilic); 4-MeO-Ph-substituted pair estimated ΔlogP ≈ 1.0 unit |
| Conditions | Computed logP values (XLogP3 / ACD/Labs algorithm); no experimental shake-flask logP data identified for either regioisomer |
Why This Matters
A logP difference of ~1 unit translates to an approximately 10-fold difference in predicted membrane partitioning, directly influencing cell permeability in phenotypic screens and intracellular target engagement—users screening both regioisomers in parallel will observe systematically different cellular potency readouts that reflect physicochemical rather than target-binding differences.
- [1] ChemBase. [1,2,4]Triazolo[4,3-a]pyridine-8-carboxylic acid, CBID 309935. Computed LogP: −0.75. Available at: http://www.chembase.cn View Source
